molecular formula C10H8BrNO2 B2492515 4-bromo-5-methyl-1H-indole-2-carboxylic acid CAS No. 1857357-32-4

4-bromo-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2492515
CAS No.: 1857357-32-4
M. Wt: 254.083
InChI Key: SELHPNHZNPHXNL-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 5-methyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent in the presence of a brominating agent . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products

    Substitution: Formation of 4-amino-5-methyl-1H-indole-2-carboxylic acid.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of indoline derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Chemistry

4-Bromo-5-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to modify it to create compounds with enhanced properties.

Biology

This compound has been extensively studied for its potential biological activities , including:

  • Antiviral Activity : Similar indole derivatives have shown the ability to inhibit HIV integrase, suggesting that this compound may also possess antiviral properties. For instance, modifications on the indole core have led to derivatives with IC50 values as low as 0.13 μM against HIV integrase .
  • Anticancer Potential : Indole derivatives are recognized for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells by inhibiting key signaling pathways such as those mediated by VEGFR-2 tyrosine kinase .
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity similar to other indoles that have demonstrated efficacy against various bacterial strains.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development as inhibitors of specific enzymes or receptors. Its ability to modulate various biochemical pathways makes it a candidate for therapeutic applications in diseases like cancer and viral infections.

Case Studies

Several studies highlight the biological activities associated with this compound:

Study Focus Key Findings Reference
HIV Integrase InhibitionStructural optimizations on indole derivatives significantly enhanced their inhibitory effects against HIV integrase, indicating that similar modifications might improve efficacy .
Anticancer Activity EvaluationCompounds structurally similar to this compound have shown effective inhibition of cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial ActivityResearch indicates potential antimicrobial properties against various bacterial strains, supporting the exploration of this compound in developing new antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-2-carboxylic acid
  • 4-Bromoindole
  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide

Uniqueness

4-Bromo-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups can enhance its stability and selectivity in various reactions compared to other indole derivatives .

Biological Activity

4-Bromo-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits unique properties due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

The molecular formula of this compound is C9H6BrNO2C_9H_6BrNO_2, with a molecular weight of approximately 240.05 g/mol. Its structure includes a bromine atom at the 4-position and a methyl group at the 5-position of the indole ring, contributing to its biological profile.

Target of Action : Indole derivatives, including this compound, have been shown to bind with high affinity to various biological receptors and enzymes.

Mode of Action : The compound interacts with its targets, leading to alterations in cellular functions such as gene expression and enzymatic activity. This interaction is crucial for its potential therapeutic applications in diseases like cancer and viral infections.

Biochemical Pathways : The compound affects multiple biochemical pathways, including those involved in cell signaling and apoptosis. Its ability to modulate these pathways underpins its potential as an antiviral and anticancer agent .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antiviral Activity : Similar indole derivatives have been studied for their ability to inhibit HIV integrase, suggesting that this compound may also exhibit antiviral properties. For instance, modifications on the indole core have led to derivatives with IC50 values as low as 0.13 μM against HIV integrase .
  • Anticancer Potential : Indole derivatives are recognized for their anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by inhibiting key signaling pathways, such as those mediated by VEGFR-2 tyrosine kinase .
  • Antimicrobial Properties : The compound may possess antimicrobial activity, similar to other indoles that have shown efficacy against various bacterial strains .

Case Studies

Several studies highlight the biological activities of indole derivatives:

  • Study on HIV Integrase Inhibition : A study focused on indole-2-carboxylic acid derivatives found that structural optimizations significantly enhanced their inhibitory effects against HIV integrase, indicating that similar modifications might improve the efficacy of this compound .
  • Anticancer Activity Evaluation : Research on related compounds has shown that they can effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing IC50 values in the micromolar range .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds:

CompoundBiological ActivityIC50 (μM)
This compoundPotential antiviral/anticancerTBD
Indole derivative (compound 3)HIV integrase inhibitor0.13
5-Bromo-4-methyl-1H-indole-2-carboxylic acidVEGFR-2 TK inhibitorTBD
Indole-based compounds (various)AntimicrobialTBD

Properties

IUPAC Name

4-bromo-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELHPNHZNPHXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared via 3-bromo-2,4-dimethylnitrobenzene (m.p. 52° C) and 3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid (m.p. 196° C).
Quantity
0 (± 1) mol
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Name
3-(2-bromo-3-methyl-6-nitrophenyl)pyruvic acid
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0 (± 1) mol
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reactant
Reaction Step One

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